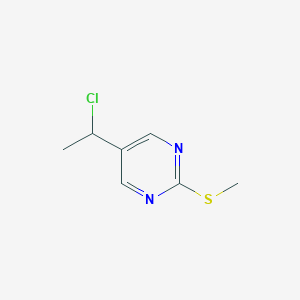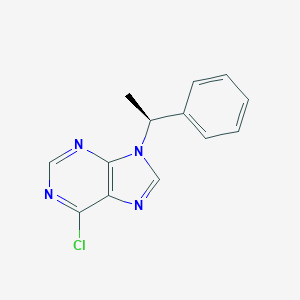
(S)-6-Chloro-9-(1-phenylethyl)-9H-purine
Overview
Description
“(S)-1-Phenylethylamine” is a primary amine with the molecular formula C8H11N . It’s often used in the synthesis of enantiomeric products, including drugs or agrochemicals .
Synthesis Analysis
There have been developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) reported in the last decade . For instance, α-PEA was used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products .Molecular Structure Analysis
The molecular structure of “(S)-1-Phenylethylamine” consists of a benzene ring attached to an ethylamine group .Chemical Reactions Analysis
There are several chemical reactions associated with “(S)-1-Phenylethylamine”. For example, it can be converted into enantiopure ®-1-phenylethanols via a chemoenzymatic process in which manganese oxide driven oxidation was coupled with enzymatic biotransformation .Physical And Chemical Properties Analysis
“(S)-1-Phenylethylamine” has a molecular formula of C8H11N, an average mass of 121.180 Da, and a monoisotopic mass of 121.089149 Da .Scientific Research Applications
Synthesis and Antiviral Activity
A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, including compounds synthesized from 6-chloro-2-(trifluoromethyl)-9H-purine, demonstrated antirhinovirus activity. These compounds exhibited substantial activity against various rhinovirus serotypes, highlighting their potential as antiviral agents (Kelley, Linn, & Selway, 1989).
Chemical Reactions and Derivatives
The reactivity of 2-chloro-9-phenyl-9H-purine with different nucleophiles was explored, producing various substituted 9H-purine derivatives. These reactions demonstrate the chemical versatility of the purine scaffold, which is crucial for developing new compounds with diverse biological activities (Tanji, Kubota, Yamamoto, & Higashino, 1987).
Antimycobacterial Properties
A study on 9-benzyl-6-(2-furyl)purines, synthesized from the purine ring, revealed high antimycobacterial activity, especially for compounds with a chlorine atom at the 2-position. This suggests the potential use of these compounds in developing new antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Anticonvulsant Agents
Research on 9-alkyl-6-substituted-purines, prepared from 6-chloropurine, showed potent anticonvulsant activity. This indicates the potential of these purine derivatives as new classes of anticonvulsant agents (Kelley, Krochmal, Linn, McLean, & Soroko, 1988).
Eco-friendly Synthesis
A catalytic protocol using cellulose sulfuric acid was developed for synthesizing 6-chloro-8-substituted-9H-purine derivatives. This method offers an eco-friendly approach with high yields and easy workup procedures, demonstrating the potential for sustainable synthesis of purine derivatives (Maddila, Momin, Lavanya, & Rao, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-9-[(1S)-1-phenylethyl]purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-9(10-5-3-2-4-6-10)18-8-17-11-12(14)15-7-16-13(11)18/h2-9H,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFDZVGPYVRMGL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Chloro-9-(1-phenylethyl)-9H-purine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



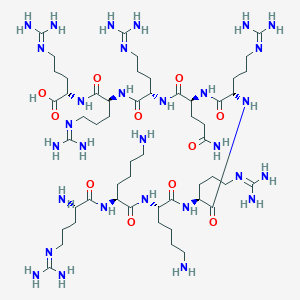

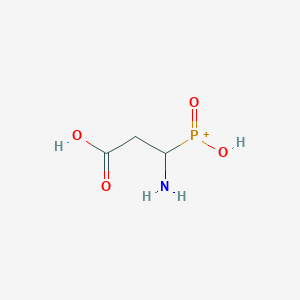
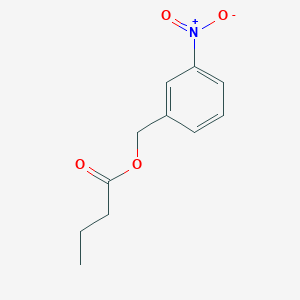
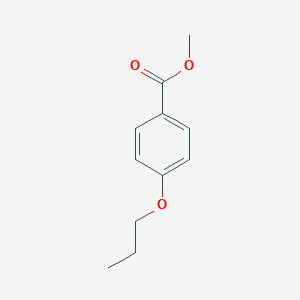

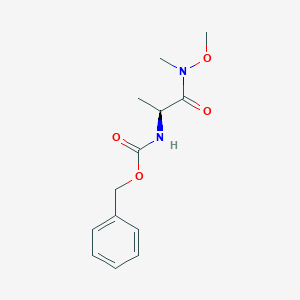
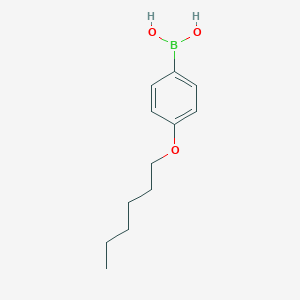
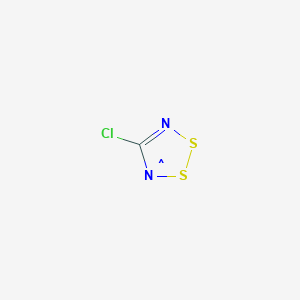
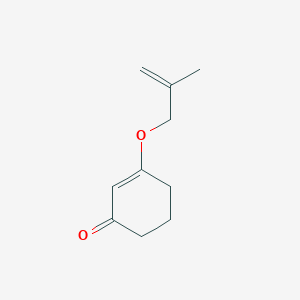
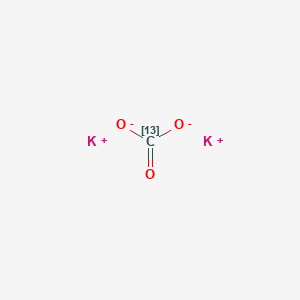
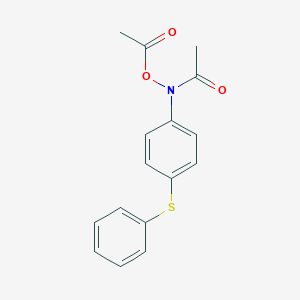
![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)
